molecular formula C19H24N2O2 B124587 6S-ヒドロキシ-パロノセトロン CAS No. 848074-08-8

6S-ヒドロキシ-パロノセトロン

カタログ番号: B124587
CAS番号: 848074-08-8
分子量: 312.4 g/mol
InChIキー: TZDXMUXWGXFPLG-XYPHTWIQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

6S-Hydroxy-Palonosetron has several scientific research applications:

生化学分析

Biochemical Properties

6S-Hydroxy-palonosetron is involved in biochemical reactions as a metabolite of Palonosetron . It interacts with the 5-HT3 receptors, which are proteins located in the central nervous system and gastrointestinal tract . The nature of these interactions involves the binding of 6S-Hydroxy-palonosetron to these receptors, inhibiting their function .

Cellular Effects

The effects of 6S-Hydroxy-palonosetron on various types of cells and cellular processes are primarily related to its role in preventing chemotherapy-induced nausea and vomiting . It influences cell function by blocking the action of serotonin, a neurotransmitter involved in the initiation of nausea and vomiting, at the 5-HT3 receptors .

Molecular Mechanism

6S-Hydroxy-palonosetron exerts its effects at the molecular level through its interaction with the 5-HT3 receptors . It binds tightly in a conformation of minimum energy . This binding interaction inhibits the function of the 5-HT3 receptors, thereby preventing the initiation of the vomiting reflex .

Temporal Effects in Laboratory Settings

The effects of 6S-Hydroxy-palonosetron over time in laboratory settings have been observed in the context of its use in preventing chemotherapy-induced nausea and vomiting . It has been found to be well-tolerated, with no dose–response effect evident for the incidence or intensity of adverse events .

Dosage Effects in Animal Models

In animal models, the effects of 6S-Hydroxy-palonosetron vary with different dosages . The lowest effective doses of Palonosetron, from which 6S-Hydroxy-palonosetron is derived, have been identified as 3 and 10 µg/kg .

Metabolic Pathways

6S-Hydroxy-palonosetron is involved in the metabolic pathways of Palonosetron . It is metabolized via CYP enzymes to relatively inactive metabolites . The enzymes involved in its metabolism include CYP1A2, 2D6, and 3A4 .

Transport and Distribution

The transport and distribution of 6S-Hydroxy-palonosetron within cells and tissues are likely to be similar to that of Palonosetron, given that it is a metabolite of this compound . Specific details regarding its transporters or binding proteins, and effects on its localization or accumulation are not currently available.

Subcellular Localization

The subcellular localization of 6S-Hydroxy-palonosetron is not explicitly documented in the available literature. Given its role as a metabolite of Palonosetron and the latter’s mechanism of action, it is likely that 6S-Hydroxy-palonosetron may be found in areas where 5-HT3 receptors are present, such as the central nervous system and gastrointestinal tract .

準備方法

The synthesis of 6S-Hydroxy-Palonosetron involves several steps, starting from the parent compound, Palonosetron. The synthetic route typically includes hydroxylation reactions under specific conditions to introduce the hydroxyl group at the 6S position

化学反応の分析

6S-Hydroxy-Palonosetron undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

類似化合物との比較

6S-Hydroxy-Palonosetron is unique compared to other similar compounds due to its specific hydroxylation at the 6S position. Similar compounds include:

These compounds share similar therapeutic uses but differ in their chemical structures and specific receptor interactions.

生物活性

Overview

(6S)-Hydroxy (S,S)-Palonosetron is a metabolite of the antiemetic drug Palonosetron, which is primarily used to prevent chemotherapy-induced nausea and vomiting (CINV). Understanding the biological activity of this compound is essential for evaluating its therapeutic potential and pharmacological profile. This article provides a detailed examination of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Target Receptors:
(6S)-Hydroxy (S,S)-Palonosetron acts primarily as a selective antagonist of the serotonin 5-HT3 receptors. This antagonistic action inhibits the emetogenic signals that trigger nausea and vomiting, particularly in patients undergoing chemotherapy .

Pharmacodynamics:
The compound's effectiveness in blocking 5-HT3 receptors contributes to its role in mitigating CINV. The binding affinity of (6S)-Hydroxy (S,S)-Palonosetron is significantly lower than that of its parent compound, Palonosetron, which has a high binding affinity and prolonged action due to its unique pharmacokinetic properties .

Pharmacokinetics

Metabolism:
Approximately 50% of Palonosetron is metabolized into two primary metabolites: N-oxide-palonosetron and (6S)-hydroxy-palonosetron. Both metabolites exhibit less than 1% of the receptor antagonist activity compared to Palonosetron itself .

Elimination Half-Life:
Palonosetron has a half-life of about 40 hours, allowing for extended therapeutic effects. The pharmacokinetic parameters for (6S)-Hydroxy (S,S)-Palonosetron are not significantly different between individuals with varying CYP2D6 metabolic rates .

In Vitro Studies

In vitro studies have demonstrated that (6S)-Hydroxy (S,S)-Palonosetron retains some biological activity but is substantially less effective than Palonosetron in preventing CINV. Its role appears more significant as a metabolic byproduct rather than an active therapeutic agent .

Case Studies

  • Chemotherapy-Induced Nausea and Vomiting:
    • A study evaluated the effectiveness of Palonosetron in patients receiving high-emetic chemotherapy regimens. The results indicated that patients treated with Palonosetron experienced significantly lower rates of nausea and vomiting compared to those receiving traditional antiemetics like ondansetron .
    • Despite (6S)-Hydroxy (S,S)-Palonosetron being present in the metabolism pathway, its contribution to antiemetic efficacy remains negligible when compared to the parent compound.
  • Pharmacogenetics:
    • Variability in patient response to Palonosetron-based therapies has been linked to genetic differences in CYP2D6 metabolism. Patients identified as ultrarapid metabolizers may experience reduced efficacy due to faster clearance rates of Palonosetron and its metabolites, including (6S)-Hydroxy (S,S)-Palonosetron .

Summary Table of Biological Activity

Parameter (6S)-Hydroxy (S,S)-Palonosetron Palonosetron
Mechanism of Action 5-HT3 receptor antagonist5-HT3 receptor antagonist
Metabolite Activity <1% efficacyHigh efficacy
Half-Life Not well-defined~40 hours
Primary Metabolism Pathway CYP2D6CYP2D6, CYP3A4, CYP1A2
Clinical Use None recognizedCINV prevention

特性

IUPAC Name

(3aS,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDXMUXWGXFPLG-XYPHTWIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848074-08-8
Record name 6S-Hydroxy-palonosetron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848074088
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6S-HYDROXY-PALONOSETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5GT4PN0X7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。